1-Ethenyl-3-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene
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Overview
Description
1-Ethenyl-3-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzene ring substituted with an ethenyl group and a complex trifluoroethoxy side chain
Preparation Methods
The synthesis of 1-Ethenyl-3-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the trifluoroethoxy intermediate: This involves the reaction of heptafluoropropyl iodide with a suitable alcohol under basic conditions to form the heptafluoropropoxyethanol.
Vinylation of the benzene ring: The benzene ring is functionalized with an ethenyl group through a Heck reaction, which involves the coupling of a halogenated benzene derivative with an alkene in the presence of a palladium catalyst.
Attachment of the trifluoroethoxy side chain: The final step involves the nucleophilic substitution of the trifluoroethoxy intermediate onto the vinylated benzene ring under appropriate conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce costs.
Chemical Reactions Analysis
1-Ethenyl-3-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the saturation of the ethenyl group to form ethyl derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon.
Substitution reagents: Nitric acid, sulfuric acid.
Major products formed from these reactions depend on the specific conditions and reagents used but generally include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-Ethenyl-3-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-Ethenyl-3-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene involves its interaction with molecular targets through its functional groups. The ethenyl group can participate in polymerization reactions, while the trifluoroethoxy side chain imparts unique electronic and steric effects. These interactions can influence the compound’s reactivity and binding affinity to various targets, including enzymes and receptors.
Comparison with Similar Compounds
1-Ethenyl-3-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene can be compared with similar compounds such as:
m-Fluorostyrene: Similar in structure but lacks the trifluoroethoxy side chain, resulting in different reactivity and applications.
2-Ethynyl-1,3,5-trifluorobenzene: Contains a trifluorobenzene ring but with an ethynyl group instead of an ethenyl group, leading to different chemical properties and uses.
Properties
IUPAC Name |
1-ethenyl-3-[1,1,2-trifluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F10O2/c1-2-7-4-3-5-8(6-7)24-10(15,16)9(14)25-13(22,23)11(17,18)12(19,20)21/h2-6,9H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNVBLQWKUBBSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)OC(C(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40896525 |
Source
|
Record name | 1-Ethenyl-3-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40896525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129051-93-0 |
Source
|
Record name | 1-Ethenyl-3-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40896525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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